![molecular formula C23H15N3OS2 B11095979 (2R,3R,10bS)-2-(thiophen-2-yl)-3-(thiophen-2-ylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11095979.png)
(2R,3R,10bS)-2-(thiophen-2-yl)-3-(thiophen-2-ylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrroloisoquinoline core with cyano and thienyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloisoquinoline core, followed by the introduction of cyano and thienyl groups through specific reactions such as nucleophilic substitution and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-throughput screening and process optimization ensures that the industrial production is both scalable and sustainable.
化学反应分析
Types of Reactions
(2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The thienyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of (2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Other Pyrroloisoquinoline Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is unique due to its specific combination of cyano and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C23H15N3OS2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
(2R,3R,10bS)-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C23H15N3OS2/c24-13-23(14-25)19(17-7-3-11-28-17)20(21(27)18-8-4-12-29-18)26-10-9-15-5-1-2-6-16(15)22(23)26/h1-12,19-20,22H/t19-,20+,22-/m0/s1 |
InChI 键 |
ICTVRHKXLLEAPK-VWPQPMDRSA-N |
手性 SMILES |
C1=CC=C2[C@H]3C([C@H]([C@@H](N3C=CC2=C1)C(=O)C4=CC=CS4)C5=CC=CS5)(C#N)C#N |
规范 SMILES |
C1=CC=C2C3C(C(C(N3C=CC2=C1)C(=O)C4=CC=CS4)C5=CC=CS5)(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11095908.png)
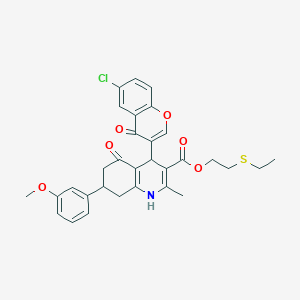
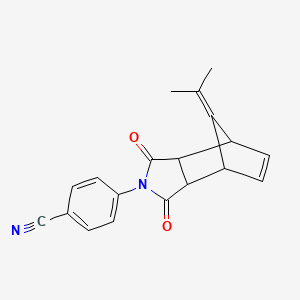
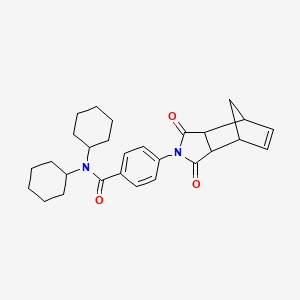

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B11095926.png)
![Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B11095929.png)
![4-chloro-2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11095936.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11095940.png)
![3-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4-methylbenzoic acid](/img/structure/B11095952.png)
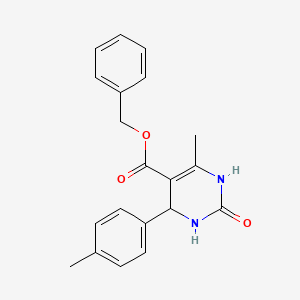
![N-[1-(4-bromophenyl)ethyl]-N'-phenylthiourea](/img/structure/B11095982.png)
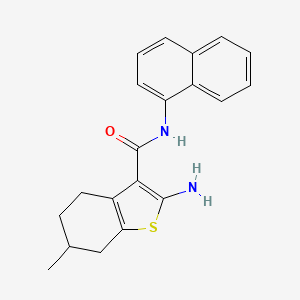
![Benzamide, 4-methyl-N-[3-(4-hydroxybenzylidenhydrazinocarbonyl)phenyl]-](/img/structure/B11095994.png)
